molecular formula C26H27N5O2S B2906147 (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone CAS No. 1305253-29-5

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

カタログ番号 B2906147
CAS番号: 1305253-29-5
分子量: 473.6
InChIキー: ATSXDPRQVOOOLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
BenchChem offers high-quality (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Alzheimer’s Disease Treatment

This compound shows promise as an acetylcholinesterase inhibitor (AChEI) . AChEIs are used in the treatment of Alzheimer’s disease (AD) to increase the concentration of acetylcholine in the brain, thereby improving cholinergic function and alleviating symptoms of memory decline. The selective inhibition of acetylcholinesterase over butyrylcholinesterase is particularly beneficial, as it reduces potential side effects and increases therapeutic efficacy.

Antiviral Activity

Derivatives of this compound may exhibit significant antiviral properties . The ability to inhibit viral replication can be crucial in the treatment of diseases caused by viruses, including influenza and HIV. The selectivity index and inhibitory concentration (IC50) values indicate the potential effectiveness and safety of these compounds as antiviral agents.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(4-methoxyphenyl)piperazine and 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid. The piperazine compound is first reacted with 4-chloro-3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with the pyrazole carboxylic acid in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "4-chloro-3-nitrobenzoyl chloride", "3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid", "Coupling agent" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)piperazine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to form an intermediate.", "Step 2: Reduce the intermediate from step 1 to the corresponding amine using a reducing agent.", "Step 3: React the amine from step 2 with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the final product." ] }

CAS番号

1305253-29-5

分子式

C26H27N5O2S

分子量

473.6

IUPAC名

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29)

InChIキー

ATSXDPRQVOOOLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。